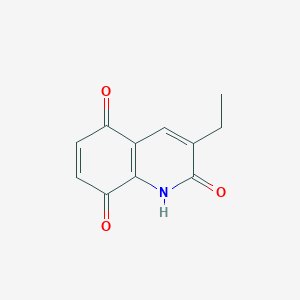

3-ethyl-1H-quinoline-2,5,8-trione

Descripción general

Descripción

3-ethyl-1H-quinoline-2,5,8-trione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with three ketone groups at positions 2, 5, and 8, and an ethyl group at position 3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1H-quinoline-2,5,8-trione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 3-ethyl-2,5-dihydroxybenzoic acid, cyclization can be induced using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinoline core with ketone functionalities.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-ethyl-1H-quinoline-2,5,8-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-ethyl-1H-quinoline-2,5,8-trione exhibit notable antitumor properties. These compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. For instance, studies have shown that certain derivatives effectively target specific cancer cell lines, demonstrating significant cytotoxicity and selectivity compared to normal cells .

Antimicrobial Properties

The compound has also been studied for its antimicrobial potential. Its derivatives have shown activity against various bacterial strains, suggesting applications in treating infections. For example, compounds derived from quinoline triones demonstrated effective inhibition against Gram-negative bacteria .

Neurodegenerative Disease Treatment

Recent studies have explored the use of quinoline derivatives in treating neurodegenerative diseases like Alzheimer's disease. Compounds designed from the quinoline scaffold have been evaluated for their ability to inhibit cholinesterases and monoamine oxidases, which are crucial targets in Alzheimer's therapy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the formation of new compounds with desired biological activities. The compound can be synthesized through several methods, including solvent-free fusion techniques that enhance yield and reduce reaction times .

Synthesis Methodologies

The synthesis of this compound can be achieved through different catalytic processes that optimize product yield. Recent advancements have highlighted environmentally friendly methods that utilize less hazardous reagents and solvents .

Materials Science

The unique electronic properties of this compound make it a candidate for applications in materials science. Its derivatives may be utilized in developing advanced materials with specific electronic or optical properties due to the presence of multiple carbonyl groups which can influence charge transfer processes.

Comparison with Related Compounds

To better understand the significance of this compound in comparison to other similar compounds, the following table summarizes key structural features and unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methylquinoline-2,5,8-trione | Methyl group at position 4 | Enhanced lipophilicity; better membrane permeability |

| 3-Hydroxyquinoline-2,5-dione | Hydroxyl group at position 3 | Increased solubility; altered biological activity |

| 1H-Pyrido[3,4-b]quinolinetrione | Pyridine ring fused to quinoline | Distinct pharmacological profile; anti-inflammatory properties |

| 3-Bromoquinoline-2,5-dione | Bromine substituent at position 3 | Potential for halogen bonding interactions; varied reactivity |

The arrangement of carbonyl groups in this compound enhances its reactivity and biological activity profile compared to these related compounds.

Mecanismo De Acción

The mechanism of action of 3-ethyl-1H-quinoline-2,5,8-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .

Comparación Con Compuestos Similares

Similar Compounds

2,5,8(1H)-Quinolinetrione: Lacks the ethyl group at position 3.

3-Methyl-2,5,8(1H)-quinolinetrione: Has a methyl group instead of an ethyl group at position 3.

3-Propyl-2,5,8(1H)-quinolinetrione: Contains a propyl group at position 3.

Uniqueness

3-ethyl-1H-quinoline-2,5,8-trione is unique due to the presence of the ethyl group at position 3, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Propiedades

Fórmula molecular |

C11H9NO3 |

|---|---|

Peso molecular |

203.19 g/mol |

Nombre IUPAC |

3-ethyl-1H-quinoline-2,5,8-trione |

InChI |

InChI=1S/C11H9NO3/c1-2-6-5-7-8(13)3-4-9(14)10(7)12-11(6)15/h3-5H,2H2,1H3,(H,12,15) |

Clave InChI |

ZLKDKCWTGMUFTF-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC2=C(C(=O)C=CC2=O)NC1=O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.